Bienvenue dans la boutique en ligne BenchChem!

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone

Physicochemical Properties Lead Optimization Fragment-Based Drug Discovery

This specific 1,2,4-oxadiazol-3-yl regioisomer and pyridin-2-yl methanone N-acyl analogue is critical for maintaining the pharmacophoric geometry required for NK1 receptor antagonism and kinase hinge-binding. Using a 5-yl oxadiazole or alternative acyl analogue risks non-reproducible SAR and misaligned project objectives. Secure the exact scaffold to eliminate synthetic steps in fragment growing and ensure screening deck integrity.

Molecular Formula C18H16N4O2
Molecular Weight 320.352
CAS No. 2034285-95-3
Cat. No. B2397396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone
CAS2034285-95-3
Molecular FormulaC18H16N4O2
Molecular Weight320.352
Structural Identifiers
SMILESC1C(C(CN1C(=O)C2=CC=CC=N2)C3=NOC=N3)C4=CC=CC=C4
InChIInChI=1S/C18H16N4O2/c23-18(16-8-4-5-9-19-16)22-10-14(13-6-2-1-3-7-13)15(11-22)17-20-12-24-21-17/h1-9,12,14-15H,10-11H2
InChIKeySYQBZIDHMQOSQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone (CAS 2034285-95-3): Core Characteristics and Procurement Profile


CAS 2034285-95-3 is a synthetic small molecule (C18H16N4O2, MW 320.35) featuring a 4-phenylpyrrolidine core substituted at the 3-position with a 1,2,4-oxadiazol-3-yl ring and N-acylated with a pyridin-2-yl methanone group. It belongs to the broader pyrrolidine-oxadiazole chemical class, which has been explored in medicinal chemistry for neurokinin-1 (NK1) receptor antagonism [1] and anthelmintic applications [2]. This specific compound is commercially available as a research-grade building block (typical purity ≥95%) and is primarily utilized as a synthetic intermediate or screening scaffold rather than a characterized bioactive probe.

Why (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone Cannot Be Randomly Substituted by In-Class Analogs


Within the pyrrolidine-oxadiazole class, minor structural modifications produce large shifts in target engagement and physicochemical profile. The Young et al. (2007) NK1 antagonist series demonstrates that the specific oxadiazole substitution pattern (1,2,4-oxadiazol-3-yl vs. -5-yl) is a critical determinant of hNK1 binding affinity and in vivo PD response [1]. Similarly, the identity of the N-acyl substituent (pyridin-2-yl methanone vs. furan-2-yl or thiophene analogs) modulates hydrogen-bonding capacity, lipophilicity, and metabolic stability. Generic substitution by a regioisomer such as (3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone or the de-acylated scaffold 3-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole risks losing the specific pharmacophoric geometry required for the target application, rendering experimental results non-reproducible and procurement decisions misaligned with project SAR objectives.

Quantitative Differentiation Evidence for (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone Versus Closest Analogs


Molecular Weight Differentiation: Target Compound vs. De-Acylated Scaffold and 3-Methyl-Oxadiazole Regioisomer

The target compound (MW 320.35 g/mol) is differentiated from the de-acylated core scaffold 3-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole (MW 215.25 g/mol) by the addition of the pyridin-2-yl methanone group (+105.1 Da). Compared to the 3-methyl-1,2,4-oxadiazol-5-yl regioisomer (CAS 1904312-14-6, MW 334.38 g/mol), the target compound is 14.03 Da lighter due to replacement of a methyl group with a hydrogen atom on the oxadiazole ring. This positions the target compound in a distinct molecular weight band, impacting membrane permeability predictions and fragment-ligand efficiency calculations in drug discovery programs .

Physicochemical Properties Lead Optimization Fragment-Based Drug Discovery

Hydrogen-Bond Acceptor/Donor Profile: Pyridin-2-yl Methanone vs. Furan-2-yl and Thiophene Analogs

The target compound possesses the pyridin-2-yl methanone N-acyl group, which provides a pyridine nitrogen capable of acting as an additional hydrogen-bond acceptor (HBA). This is absent in the furan-2-yl analog (CAS 2034323-96-9) where the heteroatom is oxygen, and in the 3-methylthiophen-2-yl analog where sulfur serves as a weaker HBA. The total HBA count for the target compound is estimated at 5 (oxadiazole N + O, pyridine N, amide carbonyl O, and the oxadiazole ring oxygen), versus 5 for the furan analog but with different HBA geometry, and 4 for the de-acylated scaffold . The pyridine nitrogen's sp² hybridization and lone-pair orientation provide a distinct directional H-bonding geometry compared to the furan oxygen, which can be critical for target-protein interactions.

Hydrogen Bonding Molecular Recognition Scaffold Selection

Oxadiazole Regioisomerism: 1,2,4-Oxadiazol-3-yl vs. 1,2,4-Oxadiazol-5-yl Substitution on Pyrrolidine

The target compound features the 1,2,4-oxadiazol-3-yl group directly attached to the pyrrolidine C3 position. In the Young et al. 2007 NK1 antagonist series, the oxadiazole regioisomerism (connection through C3 vs. C5 of the oxadiazole ring) was a critical determinant of hNK1 binding potency. The specific 1,2,4-oxadiazol-3-yl attachment found in the target compound provides a distinct vector angle relative to the pyrrolidine ring compared to the 1,2,4-oxadiazol-5-yl attachment found in the 5-phenyl analog or the 3-methyl-5-yl regioisomer [1]. In the class-level SAR, oxadiazole analog 22 from the Young series—bearing a related 1,2,4-oxadiazole connectivity—demonstrated excellent hNK1 binding affinity and a good in vivo PD response, while alternative connectivity patterns showed reduced activity [1].

Regioisomerism Structure-Activity Relationship NK1 Antagonism

Synthetic Tractability: Pyridin-2-yl Methanone as a Differentiated Building Block Vector vs. Carboxylic Acid or Sulfonyl Analogs

The pyridin-2-yl methanone group in the target compound provides an activated amide bond that can serve as a synthetic handle for further derivatization or as a stable amide linker in final compounds. Compared to analogs bearing carboxylic acid termini or sulfonyl linkers, the picolinamide-like structure (pyridine-2-carbonyl-pyrrolidine) offers intermediate hydrolytic stability—more stable than ester analogs but potentially more reactive under acidic conditions than simple alkyl amides due to the electron-withdrawing pyridine ring . The pyridine nitrogen is available for further N-oxidation, quaternization, or metal coordination, providing synthetic diversification options not present in phenyl-substituted or furan/thiophene acyl analogs.

Synthetic Chemistry Building Block Parallel Synthesis

Biological Class Evidence: Pyrrolidine-Oxadiazole Scaffold Activity Landscape (hNK1 and Anthelmintic)

While no direct bioactivity data is publicly available for CAS 2034285-95-3, the pyrrolidine-oxadiazole scaffold class has demonstrated validated biological activity in two independent therapeutic areas: (1) hNK1 antagonism—the Merck series (Young et al. 2007) achieved potent in vitro hNK1 binding (analog 22 with excellent affinity) and in vivo efficacy in preclinical models with minimal P450 interactions [1]; (2) Anthelmintic activity—Ruan et al. (2020) reported pyrrolidine-oxadiazole compounds with IC50 values of 0.78–22.4 μM against Haemonchus contortus larval motility, with selectivity over mammalian cell lines [2]. The target compound contains the core 4-phenylpyrrolidine-1,2,4-oxadiazole pharmacophore present in both active series and the pyridin-2-yl methanone group, which may enhance target engagement through additional H-bonding interactions. This dual-area biological precedent distinguishes this scaffold class from simpler oxadiazole or pyrrolidine fragments lacking the combined structural features.

NK1 Antagonist Anthelmintic Class-Level Biological Activity

Phenylpyrrolidine Stereochemistry: Conformational Rigidity vs. Non-Phenyl Pyrrolidine Analogs

The 4-phenyl substitution on the pyrrolidine ring in the target compound introduces conformational constraints not present in unsubstituted pyrrolidine-oxadiazole analogs [1]. In the Young et al. 2007 NK1 series, the 4-phenylpyrrolidine motif was a key structural element contributing to potency, as it restricts the conformational freedom of the pyrrolidine ring and pre-organizes the pharmacophore for receptor binding. Compounds lacking the 4-phenyl substituent (e.g., unsubstituted pyrrolidine-oxadiazole fragments) would exhibit greater conformational entropy and potentially reduced binding affinity for sterically defined binding pockets. Additionally, the 4-phenyl group introduces a chiral center, making cis/trans diastereomerism a relevant quality attribute that must be specified during procurement.

Conformational Analysis Stereochemistry Target Engagement

High-Value Application Scenarios for (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone Based on Differentiated Evidence


NK1 Receptor Antagonist Lead Optimization and SAR Expansion

Leveraging the established hNK1 antagonist activity of the pyrrolidine-oxadiazole class [1], this compound serves as a late-stage intermediate or screening analog for programs targeting the neurokinin-1 receptor. The 1,2,4-oxadiazol-3-yl connectivity and the pyridin-2-yl methanone group provide a specific pharmacophoric pattern distinct from the 5-yl regioisomers or alternative N-acyl analogs. Procurement of this specific regioisomer ensures that SAR studies correctly attribute activity changes to the intended structural variable.

Fragment-Based Drug Discovery: Pre-Organized Phenylpyrrolidine Scaffold for Fragment Growing

The 4-phenylpyrrolidine core with pre-installed 1,2,4-oxadiazole and pyridin-2-yl methanone offers a conformationally constrained starting point for fragment growing campaigns. Compared to the de-acylated scaffold 3-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole, the target compound eliminates one synthetic step for teams requiring the pyridin-2-yl carbonyl moiety, while providing a higher molecular complexity suitable for secondary screening [1].

Anthelmintic Screening Libraries Targeting Parasitic Nematodes

Based on the class-level anthelmintic activity of pyrrolidine-oxadiazole compounds (IC50 = 0.78–22.4 μM against Haemonchus contortus) [2], this compound is a relevant addition to phenotypic screening decks for veterinary or human parasitic worm programs. The selectivity over mammalian cell lines observed in the class provides a favorable starting point for hit-to-lead optimization, with the pyridin-2-yl group offering a vector for solubility optimization.

Kinase Inhibitor Fragment and Hinge-Binder Design

The pyridin-2-yl methanone moiety presents a pyridine nitrogen capable of engaging the kinase hinge region via a hydrogen-bond interaction, while the 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere of ester or amide functionalities. For kinase inhibitor programs, this compound provides a pre-assembled fragment combining both hinge-binding and selectivity-conferring elements, differentiating it from furan or thiophene acyl analogs that lack the pyridine HBA geometry [1].

Quote Request

Request a Quote for (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.